N-Propylcycloheptanamine
Overview
Description
N-Propylcycloheptanamine is a chemical compound with the CAS Number: 24549-40-4 . It is also known by its IUPAC name, N-cycloheptyl-N-propylamine hydrochloride . The compound is a solid at room temperature and has a molecular weight of 191.74 .
Molecular Structure Analysis
The molecular structure of N-Propylcycloheptanamine is represented by the linear formula C10 H21 N . The InChI code for the compound is 1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H .Physical And Chemical Properties Analysis
N-Propylcycloheptanamine is a solid at room temperature . Its molecular weight is 191.74 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Analytical Characterization and Identification
- N-Propylcycloheptanamine and related arylcyclohexylamines have been characterized using various analytical techniques. Studies like those by Wallach et al. (2016) and Sauer et al. (2008) focus on the synthesis and analytical characterization of these compounds, including N-alkyl derivatives. These compounds are characterized using methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (Wallach et al., 2016); (Sauer et al., 2008).
Metabolism Studies
- Research has also been conducted on the metabolism of related compounds, providing insights into how these substances are processed in biological systems. For example, studies by Sauer et al. (2008) have detailed the metabolic pathways of related phencyclidine-derived designer drugs in animal models, such as rats (Sauer et al., 2008).
Neuropharmacological Research
- Arylcyclohexylamines, a class to which N-Propylcycloheptanamine belongs, are used as structural templates for neuropharmacological research. Studies like those by Wallach et al. (2014) have synthesized and analyzed various analogues for their neuropharmacological properties, which aids in understanding the potential effects of these compounds on the brain (Wallach et al., 2014).
Molecular Networking in Intoxication Cases
- In clinical toxicology, molecular networking has been employed to understand the effects of arylcyclohexylamine compounds in intoxication cases. Pelletier et al. (2021) used this approach to analyze a case involving multiple new psychoactive substances, demonstrating the utility of molecular networking in such contexts (Pelletier et al., 2021).
Role in Drug Discovery and Development
- The broader context of drug discovery, including the development of new psychoactive compounds like N-Propylcycloheptanamine, is discussed by Drews (2000). This paper highlights the evolving landscape of drug research and the impact of molecular biology and genomic sciences on drug discovery (Drews, 2000).
properties
IUPAC Name |
N-propylcycloheptanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-9-11-10-7-5-3-4-6-8-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZWWLYWZPCJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563539 | |
Record name | N-Propylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylcycloheptanamine | |
CAS RN |
39191-13-4 | |
Record name | N-Propylcycloheptanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39191-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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